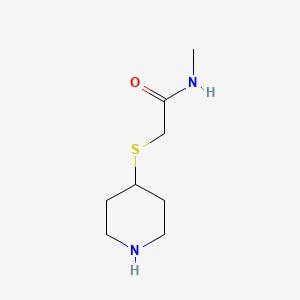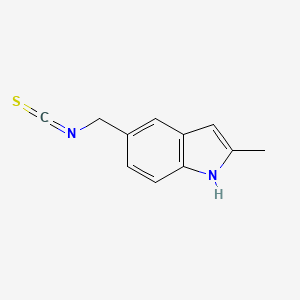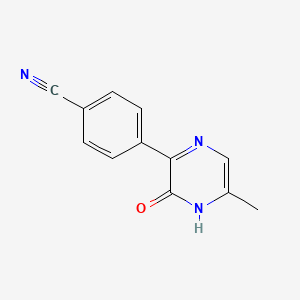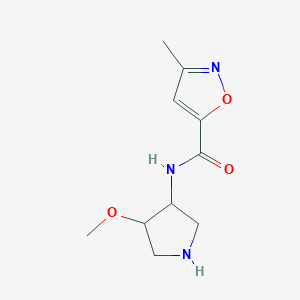
N-methyl-2-(piperidin-4-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-(piperidin-4-ylsulfanyl)acetamide is a chemical compound with the molecular formula C8H16N2OS It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(piperidin-4-ylsulfanyl)acetamide typically involves the reaction of piperidine derivatives with methylating agents and acylating agents. One common method is the reaction of 4-piperidinethiol with methyl bromoacetate, followed by hydrolysis and subsequent methylation to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(piperidin-4-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the amide group.
Major Products
Scientific Research Applications
N-methyl-2-(piperidin-4-ylsulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-2-(piperidin-4-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfur atom and the amide group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-(piperidin-4-ylthio)acetamide
- N-methyl-2-(piperidin-4-ylsulfinyl)acetamide
- N-methyl-2-(piperidin-4-ylsulfonyl)acetamide
Uniqueness
N-methyl-2-(piperidin-4-ylsulfanyl)acetamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties compared to its sulfinyl and sulfonyl analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C8H16N2OS |
|---|---|
Molecular Weight |
188.29 g/mol |
IUPAC Name |
N-methyl-2-piperidin-4-ylsulfanylacetamide |
InChI |
InChI=1S/C8H16N2OS/c1-9-8(11)6-12-7-2-4-10-5-3-7/h7,10H,2-6H2,1H3,(H,9,11) |
InChI Key |
JNBXXIMSKLLUOR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CSC1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Trifluoromethyl)piperidin-3-YL]acetic acid](/img/structure/B13223892.png)

![2,3,4-Trimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13223904.png)
![6-chloro-7-(4-chloro-2-methylphenyl)-1-methyl-4H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13223910.png)



![Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate](/img/structure/B13223935.png)
![2-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol](/img/structure/B13223936.png)


![4-(Dimethylamino)furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13223958.png)

